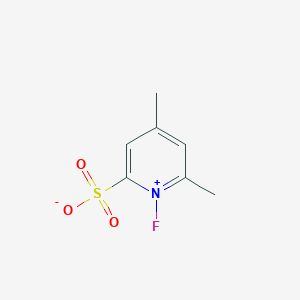

N-氟-4,6-二甲基吡啶鎓-2-磺酸盐

描述

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a useful research compound. Its molecular formula is C7H8FNO3S and its molecular weight is 205.21 g/mol. The purity is usually 95%.

The exact mass of the compound N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Fluoro-4,6-dimethylpyridinium-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fluoro-4,6-dimethylpyridinium-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

亲电氟化

N-F-DMPS 是一种高效的亲电氟化试剂。 它能够选择性地将氟原子引入有机分子,使其在药物发现、农用化学品和材料科学领域具有重要价值 . 研究人员利用其反应性来用氟修饰复杂结构,从而增强其性能。

氧化官能化

除了氟化之外,N-F-DMPS 还充当强氧化剂。 研究人员已将其用作“无氟”官能化的介质或催化剂。 这些反应允许将多种官能团引入有机底物,从而扩展了合成可能性 .

合成方法

N-F-DMPS 为各种氟化衍生物提供了一条直接的合成路线。 它与多种起始材料的兼容性使得能够高效地获得 6-氟-3-(哌啶-4-基)-1,2-苯并噁唑衍生物等 .

作用机制

Target of Action

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinating reagent used in organic synthesis . Its primary targets are organic compounds that require the introduction of a fluorine atom . The role of this compound is to act as a source of fluorine, allowing for the fluorination of these targets .

Mode of Action

The compound interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom . The resulting change is the formation of a carbon-fluorine bond, which can significantly alter the chemical properties of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by N-Fluoro-4,6-dimethylpyridinium-2-sulfonate would depend on the specific target molecule being fluorinated. In general, the introduction of a fluorine atom can influence the reactivity, stability, and biological activity of the target molecule .

Result of Action

The molecular and cellular effects of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate’s action are largely dependent on the specific target molecule. By introducing a fluorine atom, the compound can significantly alter the target molecule’s chemical properties, potentially influencing its reactivity, stability, and biological activity .

Action Environment

The action, efficacy, and stability of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . As such, careful control of these factors is crucial when using this compound in organic synthesis .

生物活性

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinated pyridinium salt that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is synthesized through methods such as fluorination of pyridine derivatives and nucleophilic substitution reactions. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a valuable reagent in organic synthesis.

Key Properties:

- Molecular Formula: C₈H₈FNO₃S

- Molar Mass: 203.21 g/mol

- Melting Point: Information on the melting point is variable but generally falls within a range typical for similar compounds.

The biological activity of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate primarily arises from its ability to introduce fluorine into organic molecules. Fluorinated compounds often exhibit enhanced biological properties due to increased lipophilicity and metabolic stability. The mechanism involves the transfer of the fluorine atom to substrates, which can modify biological targets such as proteins and nucleic acids.

Applications in Biological Research

- Fluorinated Drug Development:

- Biomolecule Modification:

- Antiviral Activity:

Table 1: Summary of Biological Activities

Notable Findings

- A study demonstrated that N-Fluoro-4,6-dimethylpyridinium-2-sulfonate could effectively modify nucleic acids, leading to insights into gene expression regulation .

- Another investigation revealed that fluorinated compounds derived from this pyridinium salt exhibited improved solubility and bioavailability compared to their non-fluorinated counterparts .

属性

IUPAC Name |

1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUDTDNTOMIWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371982 | |

| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147541-01-3 | |

| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147541-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。